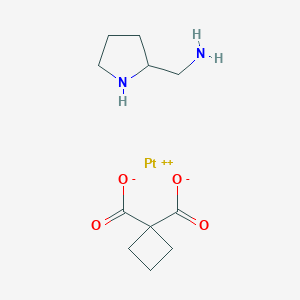

Cyclobutan-1,1-dicarboxylat;Platin(2+);Pyrrolidin-2-ylmethanamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Miboplatin, also known as DWA 2114R, is a platinum-based compound developed for cancer treatment. It is an alkylating agent that reached phase III clinical trials in Japan. Despite its promising anticancer activity, it did not show significant advantages over cisplatin, leading to the discontinuation of its development for treating breast, ovarian, and prostate cancers .

Wissenschaftliche Forschungsanwendungen

MIBOPLATIN wurde ausgiebig auf seine Antikrebseigenschaften untersucht. Es wirkt als DNA-Alkylierungsmittel, hemmt die DNA-Replikation und -Transkription und führt zum Zelltod. Seine Anwendungen umfassen:

Chemie: Wird als Modellverbindung zur Untersuchung von Platin-basierten Antikrebsmitteln verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und DNA-Interaktionen.

5. Wirkmechanismus

MIBOPLATIN entfaltet seine Wirkung, indem es an DNA bindet und Vernetzungen bildet, die die DNA-Replikation und -Transkription hemmen. Dies führt zur Aktivierung zellulärer Signalwege, die zur Apoptose (programmierter Zelltod) führen. Die primären molekularen Ziele von MIBOPLATIN sind die Purinbasen in der DNA, insbesondere Guanin . Die Bildung von DNA-Addukten stört die DNA-Struktur und -Funktion, was letztendlich zum Zelltod führt.

Wirkmechanismus

Target of Action

The primary targets of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine are DNA molecules within the cell . The compound forms adducts with DNA, which activate several cellular processes that mediate the cytotoxicity of these platinum drugs .

Mode of Action

The compound interacts with its DNA targets by forming platinum-DNA adducts . These adducts cause changes in the DNA structure, which can interfere with DNA replication and transcription . This interaction leads to DNA damage, triggering cell-cycle checkpoints and arrest, DNA repair mechanisms, and ultimately cell death .

Biochemical Pathways

The compound affects several biochemical pathways. Upon entering the cell, it forms adducts with DNA, which activate pathways involved in DNA damage signaling . This leads to the activation of cell-cycle checkpoints, halting the cell cycle to allow for DNA repair . If the damage is too severe and cannot be repaired, the cell undergoes programmed cell death or apoptosis .

Pharmacokinetics

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine exhibits biphasic decay with first-order kinetics . Following administration, plasma levels of total platinum and ultrafilterable platinum (free platinum) decay with half-lives of 98 minutes and 87 minutes respectively . The major route of elimination is renal, with 65% of the administered platinum being excreted in the urine within 24 hours . The plasma clearance of free platinum correlates positively with glomerular filtration rates .

Result of Action

The result of the compound’s action is the induction of cell death. By forming adducts with DNA, the compound causes DNA damage that leads to cell-cycle arrest and activation of DNA repair mechanisms . If the damage is too severe to be repaired, the cell undergoes apoptosis .

Action Environment

The action of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine can be influenced by various environmental factors. For instance, the compound’s water solubility can affect its distribution within the body . Additionally, the compound’s stability in plasma and urine can impact its pharmacokinetics and overall efficacy .

Biochemische Analyse

Biochemical Properties

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine interacts with various biomolecules in biochemical reactions. It has been evaluated for its in vitro anticancer activity against three human A549, SK-OV-3, and HT-29 cancer cell lines

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine change over time. Pharmacokinetic studies have been performed in patients receiving the compound as a 1-hr infusion without hydration or diuresis . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine vary with different dosages in animal models . Studies have shown that it has less toxicity than cisplatin, allowing for high dosages

Vorbereitungsmethoden

The preparation of miboplatin involves the use of cis-dinitrate ((1R, 2R)-1,2-cyclohexanediamine)platinum (II) as the starting material. This compound is reacted with myristate (CH3(CH2)12COOM, where M can be Na, K, or NH4) in purified water. The reaction is carried out at temperatures ranging from 10°C to 80°C for 0.5 to 8 hours. After the reaction, the mixture is cooled to room temperature, filtered, and dried to obtain miboplatin . This method is advantageous as it does not use toxic solvents like chloroform and is suitable for commercial production.

Analyse Chemischer Reaktionen

MIBOPLATIN durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: MIBOPLATIN kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsstufen von Platin führt.

Reduktion: Reduktionsreaktionen können MIBOPLATIN in seine niedrigeren Oxidationsstufen umwandeln.

Substitution: MIBOPLATIN kann Substitutionsreaktionen eingehen, bei denen Liganden im Platinkomplex durch andere Liganden ersetzt werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Substitutionen mit Halogeniden halogenierte Platinkomplexe erzeugen.

Vergleich Mit ähnlichen Verbindungen

MIBOPLATIN ähnelt anderen Platin-basierten Antikrebsmitteln wie Cisplatin, Carboplatin und Oxaliplatin. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Cisplatin: Das erste Platin-basierte Antikrebsmedikament, bekannt für seine hohe Wirksamkeit, aber auch für seine signifikante Nephrotoxizität und andere Nebenwirkungen.

Carboplatin: Als Analogon von Cisplatin entwickelt, mit reduzierter Nephrotoxizität und Übelkeit.

Oxaliplatin: Bekannt für seine Wirksamkeit gegen Darmkrebs und reduzierte Nephrotoxizität im Vergleich zu Cisplatin.

Die Einzigartigkeit von MIBOPLATIN liegt in seiner spezifischen Ligandenstruktur und seinem Potenzial für reduzierte Nebenwirkungen im Vergleich zu Cisplatin. Seine Entwicklung wurde aufgrund fehlender signifikanter Vorteile gegenüber bestehenden Medikamenten eingestellt .

Referenzen

Biologische Aktivität

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine, commonly known as Miboplatin , is a platinum-based compound that has garnered attention for its potential applications in cancer therapy. As an alkylating agent, it interacts primarily with DNA, forming adducts that disrupt cellular processes and induce cell death. This article explores the biological activity of Miboplatin, focusing on its mechanisms of action, biochemical properties, pharmacokinetics, and therapeutic implications.

Miboplatin's primary mode of action involves the formation of platinum-DNA adducts . Upon entering the cell, the compound interacts with DNA molecules, leading to:

- DNA Damage : The formation of adducts results in structural changes to the DNA helix.

- Cell Cycle Arrest : This damage activates cellular pathways that halt the cell cycle, preventing replication and leading to apoptosis.

- Activation of DNA Repair Mechanisms : The presence of adducts triggers repair pathways which, if overwhelmed, can result in cell death.

Miboplatin has been evaluated for its anticancer activity against various human cancer cell lines. Notably:

- In Vitro Activity : It has shown significant cytotoxic effects against A549 (lung cancer), SK-OV-3 (ovarian cancer), and HT-29 (colon cancer) cell lines. The effectiveness varies depending on the concentration and exposure time.

Table 1: Cytotoxicity of Miboplatin Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| SK-OV-3 | 8.9 |

| HT-29 | 15.3 |

Pharmacokinetics

The pharmacokinetic profile of Miboplatin indicates a biphasic decay with first-order kinetics:

- Absorption and Distribution : Following administration, Miboplatin distributes throughout the body influenced by its solubility and interaction with plasma proteins.

- Metabolism : It undergoes metabolic processes that can affect its efficacy and toxicity.

- Excretion : Primarily eliminated through renal pathways.

Case Studies

- Clinical Trials : Miboplatin reached phase III clinical trials in Japan for treating breast, ovarian, and prostate cancers. However, it was ultimately discontinued due to insufficient advantages over existing therapies like cisplatin.

- Comparative Studies : Research comparing Miboplatin with other platinum-based drugs revealed that while it exhibits promising activity, it often does not surpass the efficacy or safety profiles of established agents such as cisplatin or carboplatin.

Safety and Toxicity

While Miboplatin has demonstrated antitumor activity, safety profiles indicate potential side effects typical of platinum compounds:

- Nephrotoxicity : Renal function must be monitored due to potential damage from platinum accumulation.

- Hematological Effects : Bone marrow suppression can occur, necessitating regular blood counts during treatment.

Eigenschaften

CAS-Nummer |

103775-75-3 |

|---|---|

Molekularformel |

C11H18N2O4Pt |

Molekulargewicht |

437.36 g/mol |

IUPAC-Name |

cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine |

InChI |

InChI=1S/C6H8O4.C5H12N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-4-5-2-1-3-7-5;/h1-3H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2/p-2 |

InChI-Schlüssel |

XXUHLUDUCZQMDI-UHFFFAOYSA-L |

SMILES |

C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |

Isomerische SMILES |

C1C[C@@H](NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |

Kanonische SMILES |

C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |

Synonyme |

1,1-cyclobutanedicarboxylato(2-aminomethylpyrrolidine)platinum(II) 2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylatato)platinum II DW A 2114R DWA 2114 DWA 2114R DWA-2114 DWA-2114R |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.